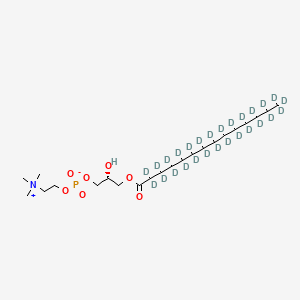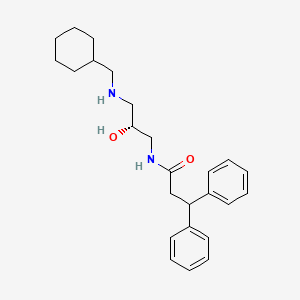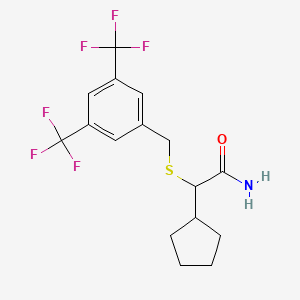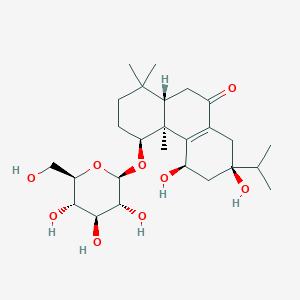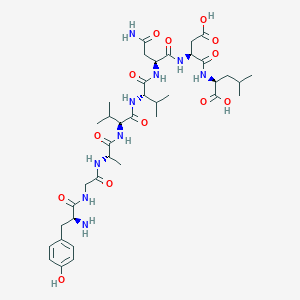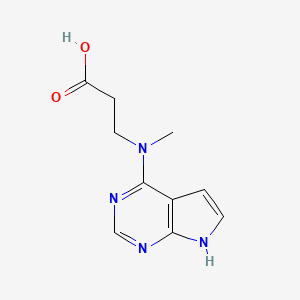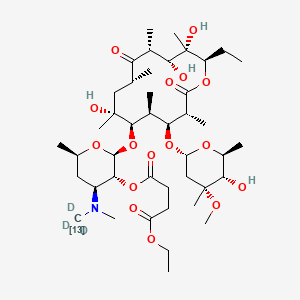
Erythromycin ethylsuccinate-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythromycin ethylsuccinate-13C,d3 is a labeled compound of erythromycin ethylsuccinate, which is a macrolide antibiotic produced by the bacterium Streptomyces erythreus. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of erythromycin ethylsuccinate-13C,d3 involves the incorporation of carbon-13 and deuterium into the erythromycin ethylsuccinate molecule. This process typically starts with the fermentation of Streptomyces erythreus to produce erythromycin. The erythromycin is then chemically modified to introduce the ethylsuccinate group and the isotopic labels. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows a similar pathway but on a larger scale. The fermentation process is optimized for high yield, and the subsequent chemical modifications are carried out in large reactors. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment .
化学反应分析
Types of Reactions
Erythromycin ethylsuccinate-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of products depending on the functional groups involved .
科学研究应用
Erythromycin ethylsuccinate-13C,d3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of erythromycin in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of erythromycin.
Clinical Research: Used in clinical trials to monitor the pharmacokinetics of erythromycin in patients.
Environmental Studies: Used to trace the fate of erythromycin in the environment and its impact on microbial communities
作用机制
Erythromycin ethylsuccinate-13C,d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the progression of nascent polypeptide chains. This action prevents the bacteria from synthesizing essential proteins, leading to their death. The molecular targets include the bacterial ribosome and various enzymes involved in protein synthesis .
相似化合物的比较
Similar Compounds
Erythromycin: The parent compound, widely used as an antibiotic.
Erythromycin ethylsuccinate: The non-labeled version of erythromycin ethylsuccinate-13C,d3.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A macrolide antibiotic with improved pharmacokinetic properties compared to erythromycin
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in various research applications. This makes it particularly valuable in pharmacokinetic studies and drug metabolism research, where understanding the behavior of the drug in the body is crucial .
属性
分子式 |
C43H75NO16 |
|---|---|
分子量 |
866.1 g/mol |
IUPAC 名称 |
1-O-ethyl 4-O-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-3-yl] butanedioate |
InChI |
InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1/i12+1D3 |
InChI 键 |
NSYZCCDSJNWWJL-FHXIOVPISA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1OC(=O)CCC(=O)OCC)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
规范 SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)

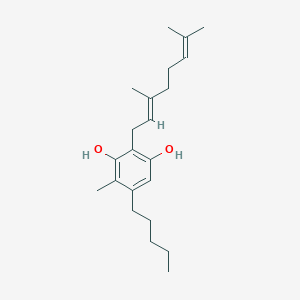

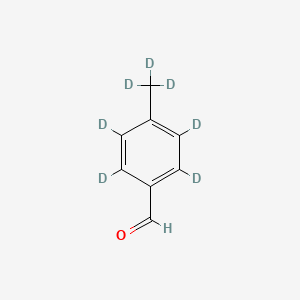

![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
